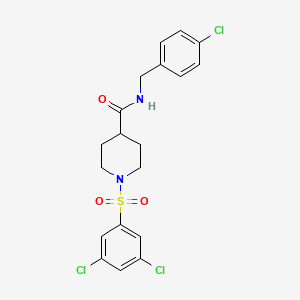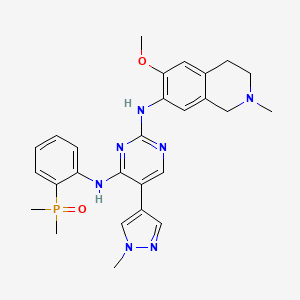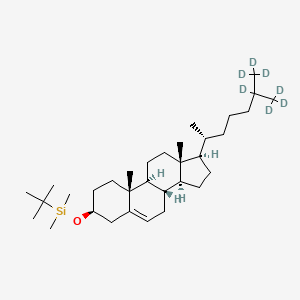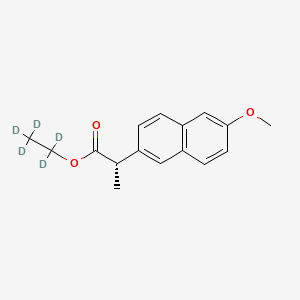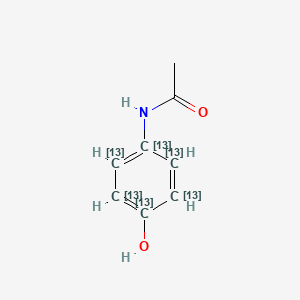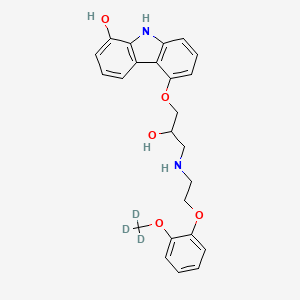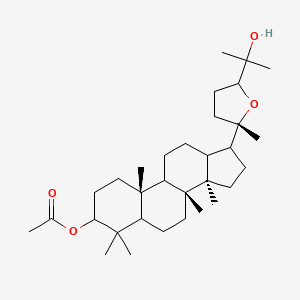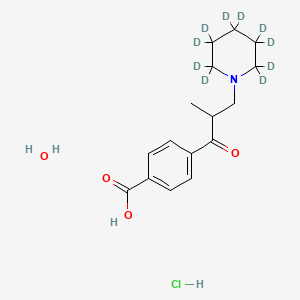
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is a deuterium-labeled compound, which is a metabolite of Tolperisone. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The compound is known for its role in metabolic research and as a chemical reference for identification and quantification.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves the incorporation of deuterium into the Tolperisone molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents .
Industrial Production Methods
Industrial production of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes strict process parameter control and quality assurance to meet the needs of various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
Scientific Research Applications
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) has a wide range of scientific research applications, including:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Employed in metabolic research to study metabolic pathways in vivo.
Medicine: Utilized in clinical diagnostics and imaging.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial processes
Mechanism of Action
The precise mechanism of action of Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is not fully understood. it is known to block sodium and calcium channels, which affects the nervous system. The compound has a high affinity for nervous system tissues, particularly the brain stem, spinal cord, and peripheral nerves . This action helps in relieving muscle spasticity and other related conditions .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) include:
Tolperisone: The parent compound, used as a muscle relaxant.
Tolperisone hydrochloride: Another derivative of Tolperisone with similar applications.
Other deuterium-labeled analogs: Various deuterium-labeled compounds used in metabolic research.
Uniqueness
Tolperisone 4-carboxylic acid-d10 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium allows for more precise tracking and analysis of metabolic pathways, making it a valuable tool in scientific studies.
Properties
Molecular Formula |
C16H24ClNO4 |
|---|---|
Molecular Weight |
339.88 g/mol |
IUPAC Name |
4-[3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methylpropanoyl]benzoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C16H21NO3.ClH.H2O/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H;1H2/i2D2,3D2,4D2,9D2,10D2;; |
InChI Key |
RBEFTRIOBIYJOF-GHAGIRIOSA-N |
Isomeric SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C(=O)O)([2H])[2H])([2H])[2H])[2H].O.Cl |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


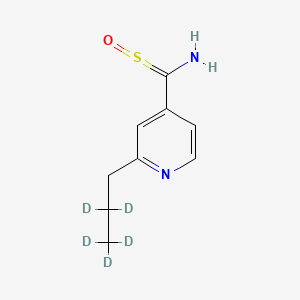
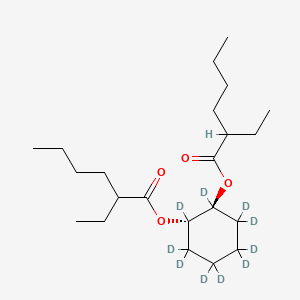

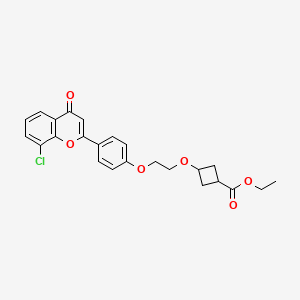
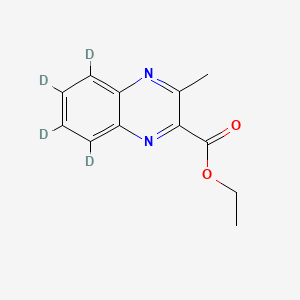
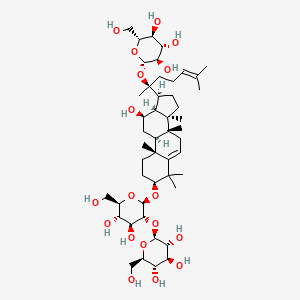
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
